2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutyl]acetic acid
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Overview
Description
2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutyl]acetic acid is a complex organic compound with a molecular formula of C21H21NO4. It is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) group, which is commonly used in peptide synthesis as a protecting group for amino acids .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutyl]acetic acid typically involves the protection of the amino group with the Fmoc group, followed by the formation of the cyclobutyl ring and subsequent acylation to introduce the acetic acid moiety. The reaction conditions often require the use of organic solvents, catalysts, and specific temperature controls to ensure the desired product is obtained with high purity .
Industrial Production Methods
The use of automated synthesis equipment and stringent quality control measures would be essential to ensure consistency and purity in industrial production .
Chemical Reactions Analysis
Types of Reactions
2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutyl]acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove the Fmoc protecting group or reduce other functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deprotected amino acids .
Scientific Research Applications
2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutyl]acetic acid has several scientific research applications:
Chemistry: It is used in the synthesis of peptides and other complex organic molecules due to its Fmoc protecting group.
Biology: The compound can be used to study protein interactions and enzyme mechanisms by incorporating it into peptide sequences.
Mechanism of Action
The mechanism of action of 2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutyl]acetic acid involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group during the synthesis process, preventing unwanted reactions. It can be selectively removed under mild conditions, allowing for the sequential addition of amino acids to form peptides .
Comparison with Similar Compounds
Similar Compounds
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-methoxybutanoic acid: Another Fmoc-protected amino acid used in peptide synthesis.
N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-2-methoxy-L-phenylalanine: A similar compound with a different side chain, used in similar applications.
Uniqueness
2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutyl]acetic acid is unique due to its cyclobutyl ring, which provides distinct steric and electronic properties compared to other Fmoc-protected amino acids. This uniqueness can influence the reactivity and stability of the compound in various synthetic applications .
Properties
Molecular Formula |
C21H21NO4 |
---|---|
Molecular Weight |
351.4 g/mol |
IUPAC Name |
2-[2-(9H-fluoren-9-ylmethoxycarbonylamino)cyclobutyl]acetic acid |
InChI |
InChI=1S/C21H21NO4/c23-20(24)11-13-9-10-19(13)22-21(25)26-12-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18/h1-8,13,18-19H,9-12H2,(H,22,25)(H,23,24) |
InChI Key |
RHASGVLJFVPVTQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Origin of Product |
United States |
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